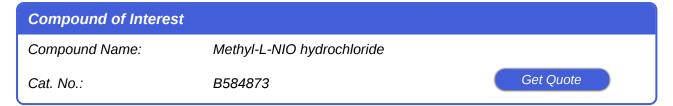


Methyl-L-NIO hydrochloride CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Methyl-L-NIO Hydrochloride

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **Methyl-L-NIO hydrochloride**, a competitive inhibitor of nitric oxide synthase (NOS). This document details its chemical properties, inhibitory activity against NOS isoforms, and the signaling pathways it modulates.

Chemical Identity and Properties

Methyl-L-NIO hydrochloride, also known as N5-(1-iminopropyl)-L-ornithine monohydrochloride, is a chemical compound used in research to study the roles of nitric oxide (NO) in various physiological and pathological processes.

Chemical Structure:

Chemical structure of Methyl-L-NIO hydrochloride

Table 1: Chemical and Physical Properties of Methyl-L-NIO Hydrochloride



Property	Value
CAS Number	150403-96-6
Molecular Formula	C8H17N3O2•HCl
Molecular Weight	223.70 g/mol
Alternate Names	N5-(1-iminopropyl)-L-ornithine, monohydrochloride

Mechanism of Action and Quantitative Inhibitory Activity

Methyl-L-NIO hydrochloride functions as a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide from L-arginine. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). **Methyl-L-NIO hydrochloride** exhibits differential inhibitory activity against these isoforms.

While it is a more potent inhibitor of nNOS compared to eNOS and iNOS, on a K_i/K_m basis, it demonstrates a modest selectivity for iNOS[1]. The inhibitory constants (K_i) quantify the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Inhibitory Activity (K_i) of **Methyl-L-NIO Hydrochloride** against NOS Isoforms

NOS Isoform	Κ _ι (μΜ)
nNOS (neuronal)	3.0
eNOS (endothelial)	10.0
iNOS (inducible)	9.5

Experimental Protocols

The following is a generalized experimental protocol for determining the inhibitory activity of **Methyl-L-NIO hydrochloride** on NOS isoforms. This method is based on the widely used L-



citrulline conversion assay.

Protocol: Determination of NOS Inhibition by L-Citrulline Conversion Assay

Objective: To measure the inhibitory potency (K_i) of **Methyl-L-NIO hydrochloride** on purified nNOS, eNOS, and iNOS.

Principle: This assay quantifies the enzymatic conversion of radiolabeled L-arginine to L-citrulline by NOS. The amount of radiolabeled L-citrulline produced is directly proportional to the enzyme's activity.

Materials:

- Purified recombinant nNOS, eNOS, and iNOS enzymes
- L-[14C]-Arginine
- NADPH
- Calcium Chloride (CaCl₂)
- Calmodulin
- Tetrahydrobiopterin (BH₄)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
- · Methyl-L-NIO hydrochloride
- Dowex AG 50WX-8 resin (sodium form)
- Scintillation cocktail
- Scintillation counter

Procedure:

Reagent Preparation: Prepare a master mix in the assay buffer containing L-[14C]-Arginine,
 NADPH, CaCl₂, calmodulin (for nNOS and eNOS), and BH₄.



- Inhibitor Preparation: Prepare serial dilutions of Methyl-L-NIO hydrochloride in the assay buffer. A vehicle control (buffer only) should be included.
- Reaction Initiation: In microcentrifuge tubes, add the assay buffer, the appropriate NOS
 enzyme isoform, and varying concentrations of Methyl-L-NIO hydrochloride or vehicle.
- Enzymatic Reaction: Start the reaction by adding the master mix to each tube.
- Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes).
- Reaction Termination: Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA).
- Separation of L-Citrulline: Apply the reaction mixture to columns containing Dowex AG 50WX-8 resin. The resin binds the unreacted L-[14C]-Arginine, allowing the newly formed L-[14C]-Citrulline to be collected in the eluate.
- Quantification: Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the rate of L-citrulline formation for each inhibitor concentration. The K_i value can be determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Signaling Pathway Modulation

By inhibiting NOS, **Methyl-L-NIO hydrochloride** directly impacts the nitric oxide signaling pathway. A primary downstream effector of NO is soluble guanylate cyclase (sGC). Activation of sGC by NO leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG) and other downstream targets, ultimately leading to various physiological responses such as smooth muscle relaxation (vasodilation).





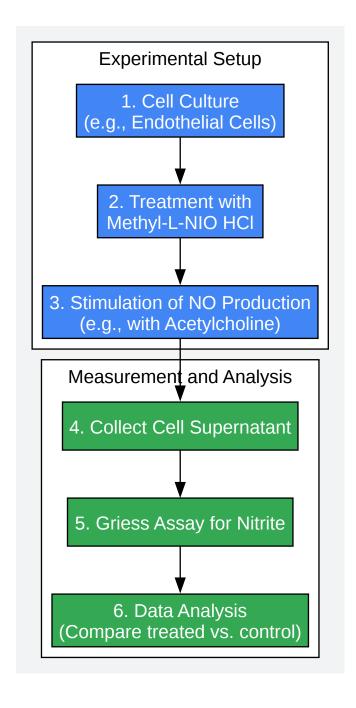
Click to download full resolution via product page

Figure 1. Inhibition of the Nitric Oxide Signaling Pathway by Methyl-L-NIO Hydrochloride.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the effect of **Methyl-L-NIO hydrochloride** on cellular nitric oxide production.





Click to download full resolution via product page

Figure 2. General workflow for evaluating the inhibitory effect of **Methyl-L-NIO hydrochloride** on cellular NO production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl-L-NIO hydrochloride CAS number and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584873#methyl-l-nio-hydrochloride-cas-number-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com